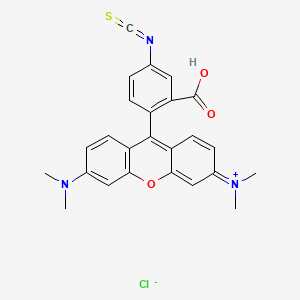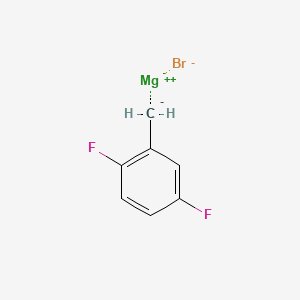
Rhodamine B, tetramethyl-, isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodamine B, tetramethyl-, isothiocyanate is a fluorescent dye widely used in various scientific fields. Known for its strong two-photon absorption at approximately 830 nm, this compound is particularly valuable in fluorescence microscopy and other imaging techniques . Its chemical structure allows it to bind to proteins and other biomolecules, making it a versatile tool in biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B, tetramethyl-, isothiocyanate typically involves the reaction of Rhodamine B with tetramethylrhodamine isothiocyanate. The process generally requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired isothiocyanate derivative.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Rhodamine B, tetramethyl-, isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isothiocyanate group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Nucleophiles: Amines and thiols are common nucleophiles that react with this compound.
Solvents: DMF, dichloromethane (DCM), and acetonitrile are frequently used solvents.
Catalysts: Triethylamine and other bases are often employed to facilitate reactions.
Major Products: The primary products of these reactions are derivatives where the isothiocyanate group has been replaced or modified, often resulting in conjugates with proteins or other biomolecules.
Aplicaciones Científicas De Investigación
Rhodamine B, tetramethyl-, isothiocyanate is extensively used in:
Chemistry: As a fluorescent marker in various analytical techniques.
Biology: For labeling proteins, nucleic acids, and other biomolecules in fluorescence microscopy and flow cytometry.
Medicine: In diagnostic assays and imaging techniques to track cellular processes and disease markers.
Industry: In the development of fluorescent probes and sensors for environmental and industrial monitoring.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to fluoresce upon excitation by light. The isothiocyanate group allows it to form stable covalent bonds with amino groups in proteins, enabling its use as a fluorescent tag. The fluorescence mechanism involves the absorption of light, followed by the emission of light at a longer wavelength, which is detected in imaging applications.
Comparación Con Compuestos Similares
Rhodamine 6G: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein Isothiocyanate (FITC): Widely used in similar applications but with different excitation and emission wavelengths.
Texas Red: A sulfonyl chloride derivative used for similar purposes but with distinct chemical properties.
Uniqueness: Rhodamine B, tetramethyl-, isothiocyanate is unique due to its strong two-photon absorption, making it particularly useful in advanced imaging techniques that require deep tissue penetration and reduced photodamage.
Propiedades
Número CAS |
6749-36-6 |
|---|---|
Fórmula molecular |
C25H22ClN3O3S |
Peso molecular |
480 g/mol |
Nombre IUPAC |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;/h5-13H,1-4H3;1H |
Clave InChI |
ZIDZWKOOWSJOJR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
| 6749-36-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















